4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one
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Overview
Description
4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage that connects two rings at a single atom. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]decan-3-thiones: These compounds share a similar spiro structure and have been studied for their antimicrobial activities.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These derivatives have shown potential as delta opioid receptor-selective agonists.
Uniqueness
4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one is unique due to its specific spiro linkage and the presence of amino and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
652150-64-6 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-1,6,9-trien-4-one |
InChI |
InChI=1S/C19H16N4O/c20-17-19(18(24)23-22-17)11-15(13-7-3-1-4-8-13)21-16(12-19)14-9-5-2-6-10-14/h1-12,21H,(H2,20,22)(H,23,24) |
InChI Key |
ZLHVTTYHGHKYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=NNC3=O)N |
Origin of Product |
United States |
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